1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a complex heterocyclic core comprising fused pyrrolo-triazole and dione moieties. Its structure is distinguished by a 3-methoxyphenyl group at position 1 and a phenyl group at position 5 (Figure 1).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-13-9-5-8-12(10-13)21-15-14(18-19-21)16(22)20(17(15)23)11-6-3-2-4-7-11/h2-10,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCDZYSJORTYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The mixture is stirred under reflux for a few hours to yield the desired product.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as hydrochloric acid, and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
1-(3-Methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Variations and Molecular Properties
Key analogs include:
*Estimated based on core structure and substituents.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The fluorophenyl group in ’s analog may improve binding affinity to polar enzyme active sites, as seen in other fluorinated drug candidates .
- Lipophilicity : The methyl substituents in ’s compound suggest enhanced membrane permeability compared to the target compound’s methoxy group .
Biological Activity
1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound belonging to the class of triazole derivatives. The unique structure of this compound combines a pyrrolo[3,4-d][1,2,3]triazole core with phenyl and methoxyphenyl substituents. This structural configuration suggests potential for diverse biological activities.
- Molecular Formula : CHNO
- Molecular Weight : 314.32 g/mol
- CAS Number : 1171149-13-5
Biological Activity Overview
The biological activities of triazole derivatives are well-documented in literature. This compound's potential activities include:
- Anticancer Activity : Triazole derivatives have shown promise in inhibiting various cancer cell lines.
- Antimicrobial Properties : Many triazoles exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation.
Anticancer Activity
Research indicates that compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the compound may possess similar anticancer properties due to its structural analogies with other effective triazoles .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial effects. The biological activity of various triazole compounds has been extensively studied:
- Bacterial Inhibition : Several studies have shown that triazoles can inhibit the growth of pathogenic bacteria.
- Fungal Activity : Triazoles are widely used in treating fungal infections due to their ability to disrupt fungal cell membrane synthesis.
The biological activity of triazoles often involves:
- Inhibition of Enzymes : Many triazoles act by inhibiting enzymes crucial for cell division and metabolism in pathogens.
- Interference with DNA Synthesis : Some derivatives may interfere with nucleic acid synthesis in cancer cells.
Case Studies
-
Study on Anticancer Effects :
A study conducted on a series of pyrrolo[3,4-d][1,2,3]triazole derivatives found that compounds with similar structures exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The study highlighted the importance of substituent groups in enhancing biological activity. -
Antimicrobial Screening :
Another research effort evaluated the antimicrobial properties of various triazole compounds against standard bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity compared to established antibiotics like chloramphenicol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
